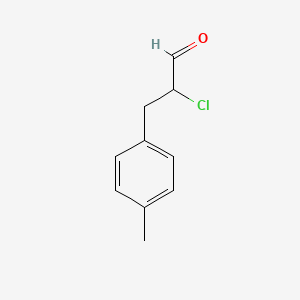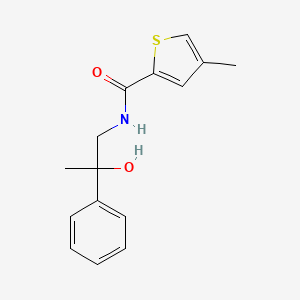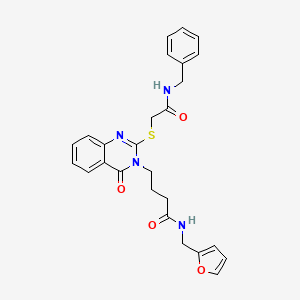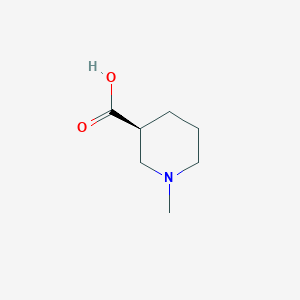
2-Chloro-3-(4-methylphenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Inhibition of Penicillin-Binding Protein
A study by Murugavel et al. (2016) synthesized and analyzed a compound with a similar structure, focusing on its potential as an antimicrobial agent and its ability to inhibit penicillin-binding protein. The compound demonstrated good to moderate activity against bacterial and fungal pathogens, suggesting its utility in developing new antimicrobial agents. The research also included computational studies to predict the compound's drug-likeness and ADMET properties, alongside molecular docking studies to explore its inhibitory activity against penicillin-binding protein PBP-2X Murugavel, Velan, Kannan, & Bakthadoss, 2016.
Chiral Intermediate in Antidepressant Drug Synthesis
Choi et al. (2010) investigated the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate used in antidepressant drug synthesis, using Saccharomyces cerevisiae reductase with high enantioselectivity. This research exemplifies the utility of microbial reductases in producing chiral intermediates for pharmaceutical applications, highlighting the importance of enzymatic methods in synthesizing key components of therapeutic agents Choi, Choi, Kim, Uhm, & Kim, 2010.
Electrochemical Sensor Development
Karimi-Maleh et al. (2019) developed a voltammetric sensor for determining 2-phenylphenol as a water pollutant, using a composite of Fe3O4 nanoparticles and ionic liquid. The study's methodology and findings could offer insights into developing sensors for detecting various organic compounds in environmental samples, showcasing the application of advanced materials in environmental monitoring Karimi-Maleh, Fakude, Mabuba, Peleyeju, & Arotiba, 2019.
Antimalarial Activity
Research by Werbel et al. (1986) on a series of compounds related to the structure of interest explored their antimalarial activity, demonstrating significant efficacy against resistant strains of Plasmodium berghei in mice. This study underscores the potential of chemically synthesized compounds in contributing to the development of new antimalarial therapies Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986.
特性
IUPAC Name |
2-chloro-3-(4-methylphenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,7,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCGPACVQZILLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)


![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)
![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)




![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2765344.png)
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2765345.png)
![2-chloro-N-{1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2765350.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2765351.png)